(2Z)-2-Phenyl-2-butenal

Genotoxicity screening Fragrance safety α,β-unsaturated aldehydes

(2Z)-2-Phenyl-2-butenal (CAS 54075-10-4, UNII 6551UBO49N) is the Z‑isomer of an α,β‑unsaturated aromatic aldehyde belonging to the phenylacetaldehyde class. The compound is recognized by the FDA as a distinct substance and is registered under FEMA No.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 54075-10-4
Cat. No. B7804208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-Phenyl-2-butenal
CAS54075-10-4
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC=C(C=O)C1=CC=CC=C1
InChIInChI=1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3/b9-2+
InChIKeyDYAOGZLLMZQVHY-XNWCZRBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils;  Insoluble in water
Soluble (in ethanol)

(2Z)-2-Phenyl-2-butenal (CAS 54075-10-4) Procurement-Grade Profile and Regulatory Standing


(2Z)-2-Phenyl-2-butenal (CAS 54075-10-4, UNII 6551UBO49N) is the Z‑isomer of an α,β‑unsaturated aromatic aldehyde belonging to the phenylacetaldehyde class [1]. The compound is recognized by the FDA as a distinct substance and is registered under FEMA No. 3224 for use as a flavoring agent [2]. Commercial material is typically supplied as a mixture of (E) and (Z) isomers with a minimum assay of 97% (sum of isomers) and is described as a colourless to pale yellow liquid with a green, floral, woody odour and a nutty, cocoa taste profile [3]. Its JECFA evaluation (2004) concluded no safety concern at current intake levels when used as a flavouring agent [4].

Why Generic Substitution of (2Z)-2-Phenyl-2-butenal with Other α,β‑Unsaturated Aldehydes Carries Genotoxicity and Sensory Risk


α,β‑Unsaturated aldehydes are not interchangeable from a toxicological standpoint; structurally similar compounds can produce divergent genotoxicity outcomes. A head‑to‑head chicken egg assay study demonstrated that while 2‑phenyl‑2‑butenal was negative in both the CEGA and HET‑MN genotoxicity assays, the closely related fragrance aldehyde p‑methoxycinnamaldehyde induced DNA strand breaks and DNA adducts in the same test system [1]. Moreover, within the cocoa‑aldehyde sub‑class, 2‑phenyl‑2‑butenal delivers a distinctly softer, less strident cocoa note than its higher‑homolog analog 5‑methyl‑2‑phenyl‑2‑hexenal [2]. Substituting one cocoa aldehyde for another based solely on structural similarity therefore risks both a harsher sensory profile and an unforeseen genotoxicity burden. The quantitative differentiation evidence below substantiates why this specific compound must be specified by identity, not by class.

Head-to-Head Quantitative Evidence for (2Z)-2-Phenyl-2-butenal Differentiation Against Closest Analogs


Negative Genotoxicity in CEGA and HET‑MN Assays Versus DNA‑Damaging p‑Methoxycinnamaldehyde

In a direct head‑to‑head study of four α,β‑unsaturated aldehydes used as fragrance materials, 2‑phenyl‑2‑butenal tested negative in both the Chicken Egg Genotoxicity Assay (CEGA) and the Hen's Egg Micronucleus (HET‑MN) assay, whereas p‑methoxycinnamaldehyde—a structural analog sharing the α,β‑unsaturated aldehyde motif—produced evidence of DNA damage including DNA strand breaks and DNA adducts in CEGA [1]. The negative findings for 2‑phenyl‑2‑butenal were congruent with results from regulatory in vivo genotoxicity assays, while p‑methoxycinnamaldehyde's positive CEGA signal was attributed to glutathione depletion [1].

Genotoxicity screening Fragrance safety α,β-unsaturated aldehydes

Softer, Less Strident Cocoa Aroma Versus 5‑Methyl‑2‑phenyl‑2‑hexenal (FEMA 3199)

Expert flavorist evaluation describes 2‑phenyl‑2‑butenal as possessing "a very attractive cocoa aroma, softer than 5‑methyl 2‑phenyl 2‑hexenal, perhaps less distinctive but definitely less strident" [1]. The softer character is paired with "an equally soft and pleasant tinge of honey," whereas 5‑methyl‑2‑phenyl‑2‑hexenal is reported to carry a more aggressive, harsher cocoa‑aldehydic impact at equivalent dosage [1]. Typical usage levels for 2‑phenyl‑2‑butenal in cocoa/chocolate flavors are 300 ppm, where it adds "attractive subtlety" to the more forceful 5‑methyl‑2‑phenyl‑2‑hexenal [1].

Flavor formulation Cocoa aldehyde Sensory differentiation

Flavor Dilution Factor FD 9 and Concentration Data in Dictyophora rubrovolota Mushroom Aroma Extract

In a GC‑olfactometry (AEDA) study of Dictyophora rubrovolota volatile extracts, 2‑phenyl‑2‑butenal was identified as an aroma‑active compound with a flavor dilution (FD) factor of 9 at a concentration of 0.12 mg/kg, exhibiting an astringent taste, aldehyde flavor, and fragrant bean note [1]. Among the 22 aroma‑active compounds identified, only seven key flavor volatiles achieved FD factors between 3 and 27; the highest FD factors (27) were recorded for 2,3‑pentanedione, acetic acid, and 2‑methylbutanoic acid [1]. This places 2‑phenyl‑2‑butenal in the intermediate potency tier within this food matrix, above benzaldehyde (FD 3) and on par with (E)‑2‑octenal (FD 9) [1].

Aroma extract dilution analysis GC-O Mushroom volatile profiling

JECFA 'No Safety Concern' Determination Versus Genotoxic Potential of Structurally Related Unsaturated Aldehydes

2‑Phenyl‑2‑butenal was evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) at its 63rd session (2004) and assigned an ADI of 'Acceptable' with the comment 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This evaluation is supported by FEMA GRAS status (FEMA No. 3224, GRAS List 4 and 25) and inclusion in the FDA EAFUS database [2][3]. In contrast, the 2024 chicken egg assay study demonstrated that p‑methoxycinnamaldehyde, a compound from the same α,β‑unsaturated aldehyde structural class and also negative in traditional in vivo genotoxicity assays, nevertheless produced DNA damage in the CEGA model, indicating that JECFA clearance does not automatically extend to all class members and that compound‑specific safety data must be verified [4].

Food safety JECFA evaluation FEMA GRAS

Defined Commercial Purity (≥97% Sum of Isomers) and 730‑Day Refrigerated Shelf Life Under Nitrogen Blanket

Commercial 2‑phenyl‑2‑butenal is supplied with a purity specification of 98.00–100.00 area% by gas‑liquid chromatography (sum of isomers), refractive index at 20°C of 1.558–1.564, and apparent density at 20°C of 1.029–1.039 g/mL . These parameters align with the JECFA compendium specification requiring minimum 97% assay [1]. The product carries a defined shelf life of 730 days when stored refrigerated under a nitrogen blanket in tightly closed containers . This level of specification detail enables quality‑controlled procurement, whereas many generic unsaturated aldehydes lack comparable published shelf‑life and purity guarantees from multiple independent sources.

Quality specification Shelf life Procurement standard

Evidence-Backed Application Scenarios for (2Z)-2-Phenyl-2-butenal in Flavor, Fragrance, and Safety-Driven Procurement


Fragrance Safety Screening and Regulatory Dossier Preparation

Based on the direct head‑to‑head genotoxicity comparison showing that 2‑phenyl‑2‑butenal is negative in both CEGA and HET‑MN assays while the structural analog p‑methoxycinnamaldehyde induced DNA damage in the same test system [1], this compound is the preferred choice for fragrance houses building safety dossiers where α,β‑unsaturated aldehyde genotoxicity must be rigorously excluded. The concordance between its CEGA/HET‑MN negativity and regulatory in vivo genotoxicity data provides stronger weight‑of‑evidence than analogs with discordant profiles [2].

Cocoa and Chocolate Flavor Formulation Requiring Balanced Cocoa Character Without Harshness

Expert flavorist evidence demonstrates that 2‑phenyl‑2‑butenal provides a softer cocoa note than the harsher 5‑methyl‑2‑phenyl‑2‑hexenal, with a recommended usage of 300 ppm in cocoa flavors to add attractive subtlety [1]. Flavor houses developing premium chocolate, cocoa, and brown flavor profiles can specify this compound to achieve the target cocoa character while avoiding the stridency associated with the higher homolog, particularly in delicate applications such as milk chocolate, caramel, and malted milk where harsh aldehydic notes are undesirable.

Savory and Mushroom Flavor Development with Quantified Aroma Potency

The AEDA/GC‑O study in Dictyophora rubrovolota quantified 2‑phenyl‑2‑butenal at an FD factor of 9 and a concentration of 0.12 mg/kg, contributing a fragrant bean and aldehyde note to the mushroom aroma profile [1]. This evidence supports its use in savory flavor formulations—including cooked mushroom, truffle, and asparagus flavors—where the compound adds authenticity at low dosage (5–50 ppm, depending on the specific flavor) as documented by expert flavorist application data [2].

Food‑Grade Flavor Procurement Requiring JECFA/FEMA Compliance and Defined Shelf Life

With a JECFA 'no safety concern' determination, FEMA GRAS status (Lists 4 and 25), and alignment between the FAO JECFA compendium specification and commercial vendor datasheets (purity ≥97%, shelf life 730 days under refrigeration with nitrogen blanket), this compound is ready for specification in food‑grade procurement without additional qualification burden [1][2]. Its defined storage and shelf‑life parameters allow supply‑chain planning with predictable quality retention over a two‑year window .

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